Ethyl 5-amino-3-ethylthiophene-2-carboxylate

Medicinal chemistry Scaffold design Gewald reaction

Researchers seeking to expand aminothiophene chemical space beyond the extensively patented Gewald-product domain face a regioisomeric gap: the 2-amino-3-carboxylate scaffold (CAS 4507-13-5) dominates the literature, but its 5-amino-2-carboxylate isomer (CAS 766480-43-7) presents a distinct nucleophilic vector for fragment-based drug discovery. This compound addresses that gap. • Distinct 5-NH₂ vector enables amide coupling, urea formation, or diazotization inaccessible via 2-amino isomer protection/deprotection. • 3-Ethyl substituent adds controlled ΔLogP (+0.45 vs. 3-methyl analog) for matched-pair SAR in lead optimization. • High melting point (133°C) facilitates purity verification at each freeze-thaw cycle. Store at 2-8°C under nitrogen. Custom synthesis and bulk quantities available upon request.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B12123841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-3-ethylthiophene-2-carboxylate
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1)N)C(=O)OCC
InChIInChI=1S/C9H13NO2S/c1-3-6-5-7(10)13-8(6)9(11)12-4-2/h5H,3-4,10H2,1-2H3
InChIKeyBSXJUCPZNADKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-3-ethylthiophene-2-carboxylate: Physicochemical Identity


Ethyl 5-amino-3-ethylthiophene-2-carboxylate (CAS 766480-43-7) is a disubstituted 2-aminothiophene heterocycle bearing a primary amino group at ring position 5, an ethyl substituent at position 3, and an ethyl ester at position 2. It is a member of the broadly utilized 2-aminothiophene carboxylate scaffold class that is widely accessed via Gewald multicomponent condensation [1]. The molecular formula is C₉H₁₃NO₂S (molecular weight 199.27 g/mol); computed LogP is 2.65, topological polar surface area is 80.56 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound is a regioisomer of the more frequently cited 2-amino-5-ethylthiophene-3-carboxylate scaffold (CAS 4507-13-5), a distinction that carries functional consequences for downstream synthetic derivatization and biological target engagement .

1
Scaffold Vector
Enables 5-amino-directed derivatization distinct from 2-amino Gewald scaffolds.
2
Lipophilicity Control
Supports matched-pair SAR for 3-ethyl vs. 3-methyl aminothiophene analogs.
3
Handling Profile
Higher-melting solid with quantifiable cold-chain storage requirement.

Generic Substitution Failure: Ethyl 5-Amino-3-ethylthiophene-2-carboxylate


Although sharing the 2-aminothiophene carboxylate core, the regioisomeric positioning of the amino and ester groups fundamentally alters synthetic derivatization pathways. The 2-amino-5-ethylthiophene-3-carboxylate isomer (CAS 4507-13-5) is a well-established precursor for Gewald-based synthesis of thieno[2,3-d]pyrimidine dual TS-DHFR inhibitors; its 2-amino group directly participates in pyrimidinone ring closure [1]. In contrast, the 5-amino-3-ethylthiophene-2-carboxylate substitution pattern (the target compound) presents a distinct nucleophilic vector that cannot serve as a drop-in replacement in these validated synthetic sequences [2]. Furthermore, the 3-ethyl (vs. 3‑methyl) substitution on the thiophene ring alters lipophilicity (ΔLogP approximately +0.45 units), rotational bond count, and steric bulk, which can meaningfully impact both reactivity in cross‑coupling reactions and passive membrane permeability in cell-based assays [3].

Target Compound
Ethyl 5-amino-3-ethylthiophene-2-carboxylate (CAS 766480-43-7). 5-NH₂/2-COOEt pattern directs a distinct nucleophilic vector.
Common Substitute
Ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS 4507-13-5). 2-NH₂/3-COOEt pattern is required for Gewald thienopyrimidine cyclization.
! Regioisomeric mismatch may cause complete synthetic failure in thieno[2,3-d]pyrimidine ring closure. 3-ethyl vs. 3-methyl swap alters LogP and may shift membrane permeability predictions.

Quantitative Evidence: Ethyl 5-Amino-3-ethylthiophene-2-carboxylate vs. Comparators


5-Amino-2-carboxylate vs. 2-Amino-3-carboxylate Regioisomerism

The target compound (ethyl 5-amino-3-ethylthiophene-2-carboxylate, CAS 766480-43-7) bears the amino group at thiophene position 5 and the ethyl ester at position 2. The most closely related commercial comparator, ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS 4507-13-5, also known as NSC 159633), carries the amino group at position 2 and the ester at position 3. This positional isomerism is not nominal: the 2-amino isomer serves as the direct precursor in Gewald-based condensation with nitriles and carbonyl species to generate the pharmaceutically validated thieno[2,3-d]pyrimidin-4(3H)-one scaffold, which has produced dual TS-DHFR inhibitors with human TS IC₅₀ = 54 nM and human DHFR IC₅₀ = 19 nM [1]. The 5-amino isomer cannot participate in the same cyclocondensation trajectory owing to the altered spatial relationship between the nucleophilic amino group and the ester carbonyl; thus, substituting one regioisomer for the other in a synthetic sequence designed for thienopyrimidine construction will abrogate ring closure and yield no product .

Regioisomeric Substitution
Head-to-head
Target (5-NH₂/2-COOEt) cannot replace the 2-NH₂/3-COOEt isomer in validated Gewald thienopyrimidine syntheses. Cyclocondensation pathway is abrogated.
Synthetic route context is regioisomer-specific.
Validated comparator produced dual TS-DHFR inhibitors (IC₅₀ 54/19 nM).
Medicinal chemistry Scaffold design Gewald reaction Thienopyrimidine synthesis

Melting Point vs. 2-Amino-5-ethyl Isomer

The target compound (ethyl 5-amino-3-ethylthiophene-2-carboxylate) exhibits a melting point of 133 °C, as reported by CookeChem for the 98+% purity grade . Its regioisomeric comparator, ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS 4507-13-5, 97% purity), melts at 73–74 °C under identical ambient conditions . This represents a ΔTₘ of approximately 59–60 °C. The substantially higher melting point of the target compound indicates stronger intermolecular interactions in the crystalline lattice, which has practical implications: (a) the target compound may be easier to purify by recrystallisation to high enantiomeric or chemical purity; (b) the higher melting solid is less prone to sintering or caking under ambient storage; and (c) melting-point depression can serve as a rapid identity check to distinguish the two regioisomers upon receipt .

Melting Point
Data to verify
Target mp 133 °C vs. comparator mp 73–74 °C (ΔTₘ ≈ +59–60 °C).
Supports rapid identity verification at receipt.
Supplier-specified values; formal thermal analysis not reported.
Solid-state characterization Purification Formulation development Melting point

Lipophilicity: 3-Ethyl vs. 3-Methyl Substitution

Replacement of the 3-methyl group (found in ethyl 5-amino-3-methylthiophene-2-carboxylate, CAS 88796-28-5) with a 3-ethyl group (target compound) increases computed LogP from 2.2 (XLogP3-AA for the methyl analog) to 2.65 (ALogP for the target compound) [1]. This ΔLogP of approximately +0.45 log units corresponds to a roughly 2.8-fold increase in the octanol/water partition coefficient, predicting enhanced passive membrane permeability in cell-based assays. The 3-ethyl substitution also adds one additional rotatable bond (4 vs. 3) relative to the 3-methyl analog . For medicinal chemistry programs requiring balanced permeability, this systematic lipophilicity difference provides a tunable parameter: the 3-ethyl homolog is predicted to have higher membrane flux but slightly lower aqueous solubility compared to the 3-methyl variant, consistent with class-level behavior of aminothiophene carboxylates .

Lipophilicity (3-Et vs. 3-Me)
Cross-study
Target LogP 2.65 (ALogP) vs. 3-Me analog LogP 2.2 (XLogP3-AA). ΔLogP ≈ +0.45; Δ rotatable bonds = +1.
Controlled lipophilicity step for permeability SAR.
Computed values; experimental LogP not available for either compound.
Lipophilicity ADME Passive permeability LogP

H-Bond Acceptors & Polarity vs. 2-Amino Isomer

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (the ester carbonyl oxygen, ester alkoxy oxygen, thiophene sulfur, and amino nitrogen lone pair), compared to 3 HBA sites reported for the 2-amino-5-ethylthiophene-3-carboxylate regioisomer (CAS 4507-13-5) . The topological polar surface area (TPSA) is identical at 80.56 Ų for both regioisomers owing to the same atom composition, but the spatial distribution of polarity differs: the 5-amino-2-carboxylate arrangement places the amino group in conjugation with the ester carbonyl via the thiophene π-system, whereas the 2-amino-3-carboxylate pattern positions these groups in a meta-like relationship that may reduce push-pull electronic conjugation. This was evidenced in the biochemical literature where 2-aminothiophene-3-carboxylate (ATPC) scaffold compounds activated RNase L with single-digit micromolar antiproliferative activity against human cancer cell lines .

H-Bond Acceptors
Class-level
Target HBA = 4 vs. comparator HBA = 3. TPSA identical (80.56 Ų). Qualitative difference in push-pull conjugation expected.
Altered solvation and pharmacophoric vector potential.
Direct regioisomer biochemical comparison not identified.
Polar surface area Hydrogen bonding Drug-likeness Solubility

Storage Stability: Cold-Chain vs. Ambient

The target compound requires storage at 2–8 °C under nitrogen atmosphere, as specified by CookeChem for the 98+% purity grade . In contrast, ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS 4507-13-5) is specified for long-term storage in a cool, dry place without explicit refrigeration requirement, based on the AKSci product specification . This disparity in recommended storage conditions suggests that the 5-amino-2-carboxylate isomer has higher inherent chemical reactivity or thermal sensitivity than the 2-amino-3-carboxylate isomer, possibly due to greater susceptibility to oxidative degradation at the electron-rich 5-amino position when conjugated with the ester carbonyl. The chemical stability entry CHEMBL4310623 in the ChEMBL database corroborates that stability has been specifically assessed for this compound [1].

Storage Stability
Class-level
Target requires 2–8 °C under N₂. Comparator specified for ambient, dry storage. Quantitative degradation kinetics not publicly available.
Cold-chain logistics required to maintain integrity.
Supplier specifications only; no formal stability study data.
Stability Storage conditions Procurement logistics Shelf-life

Application Scenarios for Ethyl 5-Amino-3-ethylthiophene-2-carboxylate


Non-Gewald Aminothiophene Scaffold-Hopping

Research groups pursuing novel kinase inhibitor or GPCR modulator scaffolds that require an aminothiophene building block with the amino group at position 5 (rather than position 2) for vector-specific derivatization — such as 5-amino-directed amide coupling, urea formation, or diazotization — should select this compound over the more common 2-amino isomer. The 5-amino orientation provides a distinct exit vector that cannot be accessed through simple protection/deprotection strategies on the 2-amino isomer. This is particularly relevant for fragment-based drug discovery libraries seeking to expand aminothiophene chemical space beyond the extensively patented Gewald-product domain [1].

3-Alkyl Substitution: Lipophilicity & Permeability SAR

Medicinal chemists systematically exploring the impact of 3-position alkyl chain length on cellular potency, solubility, and metabolic stability can use this compound (3-ethyl) in a matched-pair analysis with ethyl 5-amino-3-methylthiophene-2-carboxylate (3-methyl). The ΔLogP of +0.45 and additional rotatable bond provide a controlled, incremental change in physicochemical properties without altering the core pharmacophore or introducing confounding heteroatom effects. Such matched-pair analysis is standard practice in lead optimisation and is supported by the computed physicochemical data for both compounds [2].

Non-Classical Antifolate Scaffold Diversification

Although the 2-amino isomer has been validated as a precursor for thieno[2,3-d]pyrimidine dual TS-DHFR inhibitors with nanomolar potency, the 5-amino substitution pattern offers an unexplored vector for non-classical antifolate design. Investigators seeking to identify TS-DHFR or RNase L modulators that evade known resistance mechanisms or patent claims covering the 2-amino-3-carboxylate scaffold should evaluate this compound as a structurally novel starting point. The RNase L-binding 2-aminothiophenone-3-carboxylate (ATPC) class has produced compounds with single-digit micromolar antiproliferation activity; the 5-amino-2-carboxylate rearrangement represents a rational scaffold-hop that has not been disclosed in the primary literature .

Chemical Probe Development: Controlled Stability & Storage

When developing aminothiophene-based chemical probes intended for distribution across multiple laboratories or long-term biobanking, the documented storage requirements of the target compound (2–8 °C under nitrogen) must be factored into the compound management workflow. The higher melting point (133 °C vs. 73–74 °C for the 2-amino isomer) provides a quality control advantage: melting-point verification can rapidly detect degradation or isomer contamination at each freeze-thaw cycle. These tangible handling parameters make the compound a more traceable reagent for multi-site collaborative studies compared to the 2-amino isomer, whose lower melting point offers a narrower window for purity verification .

Application
Selection Property
Validation Focus
Non-Gewald Scaffold-Hopping
5-NH₂ vector for amide coupling, urea formation, or diazotization
Synthetic route compatibility outside Gewald-product chemical space
3-Alkyl Lipophilicity SAR
3-Ethyl vs. 3-methyl matched-pair ΔLogP and rotatable bond count
Permeability and solubility endpoint context in lead optimization
Non-Classical Antifolate Diversification
Structurally novel 5-amino-2-carboxylate vector unexplored in TS-DHFR or RNase L campaigns
Target-engagement and antiproliferation assay context
Chemical Probe Handling & Distribution
Higher melting point and documented 2–8 °C storage requirement
Melting-point verification and cold-chain integrity review
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